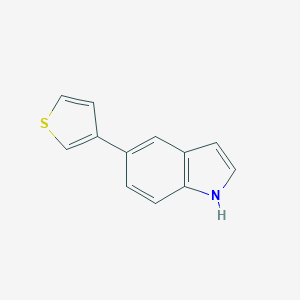

5-(thiophen-3-yl)-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-thiophen-3-yl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NS/c1-2-12-10(3-5-13-12)7-9(1)11-4-6-14-8-11/h1-8,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIHUKJUKXSIOCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1C3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30566326 | |

| Record name | 5-(Thiophen-3-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30566326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152920-53-1 | |

| Record name | 5-(Thiophen-3-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30566326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Indole and Thiophene Heterocyclic Scaffolds in Contemporary Chemical Science

The indole (B1671886) and thiophene (B33073) ring systems are classified as "privileged scaffolds" in medicinal chemistry, a designation owed to their recurring presence in a multitude of biologically active compounds. nih.govresearchgate.net The indole nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a fundamental component of many natural products and synthetic drugs. nih.govopenmedicinalchemistryjournal.com Its derivatives are known to exhibit a vast array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. openmedicinalchemistryjournal.comontosight.ai This biological versatility stems from the indole ring's ability to mimic the structure of peptides and engage in various interactions with biological targets like enzymes and receptors through hydrogen bonding and π-π stacking.

Similarly, thiophene, a five-membered, sulfur-containing aromatic heterocycle, is a vital component in numerous pharmaceuticals and functional materials. researchgate.net The thiophene moiety is considered a versatile pharmacophore, and its inclusion in a molecule can significantly influence its physicochemical properties. nih.gov The sulfur atom in the thiophene ring can participate in hydrogen bonding, enhancing drug-receptor interactions. nih.gov Thiophene derivatives have demonstrated a wide spectrum of biological activities and are integral to the development of materials for organic electronics, such as organic solar cells. openmedicinalchemistryjournal.comarabjchem.org

Rationale for Molecular Hybridization of Indole and Thiophene Units

Molecular hybridization is a rational drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. The primary goal is to develop new chemical entities with potentially improved affinity, efficacy, and biological activity, or to modulate properties such as solubility and metabolic stability. This approach can lead to compounds with a novel mechanism of action or a broader spectrum of activity compared to the individual parent molecules.

The hybridization of indole (B1671886) and thiophene (B33073) scaffolds is a compelling strategy for several reasons. Combining the electron-rich indole system with the unique electronic characteristics of the thiophene ring can lead to novel compounds with interesting photophysical properties, such as enhanced luminescence, making them suitable for applications in materials science. From a medicinal chemistry perspective, the fusion of these two privileged scaffolds can result in hybrid molecules that interact with multiple biological targets or exhibit synergistic effects, leading to the discovery of potent therapeutic agents for a range of diseases. researchgate.netnih.gov The synthesis of such hybrids allows for the exploration of new chemical space and the generation of diverse molecular libraries for screening and drug discovery programs.

Overview of 5 Thiophen 3 Yl 1h Indole As a Model Hybrid System for Academic Investigation

Strategic Retrosynthetic Analysis of the this compound Core Structure

A retrosynthetic analysis of this compound reveals several key bond disconnections that form the basis for modern synthetic strategies. The most direct approach involves the disconnection of the C5-C3' bond between the indole and thiophene rings. This leads to two primary synthons: a 5-functionalized indole and a 3-functionalized thiophene. This disconnection is the foundation for numerous cross-coupling reactions.

Alternatively, the indole ring itself can be constructed in a later stage of the synthesis. This approach involves forming the pyrrole (B145914) ring of the indole onto a pre-existing aryl-thiophene backbone. For instance, methods like the Fischer, Larock, or Cadogan indole syntheses can be adapted. The Fischer indole synthesis, for example, would involve the cyclization of a phenylhydrazine (B124118) derivative with a thiophene-containing ketone or aldehyde. nih.gov This strategy is advantageous when substituted indoles are desired, as the substitution pattern can be introduced on the aniline (B41778) precursor.

Catalytic Approaches for Carbon-Carbon Bond Formation in Indole-Thiophene Linkages

Modern organic synthesis heavily relies on transition-metal catalysis to efficiently form carbon-carbon bonds. The construction of the this compound scaffold is no exception, with a variety of metals demonstrating high efficacy.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki-Miyaura)

Palladium catalysis is a cornerstone for the synthesis of aryl-heteroaryl compounds. The Suzuki-Miyaura coupling is a particularly powerful and widely used method. This reaction typically involves the coupling of a halo-indole (e.g., 5-bromoindole) with a thiopheneboronic acid (e.g., thiophene-3-boronic acid) in the presence of a palladium catalyst and a base. nih.govsioc-journal.cn The choice of catalyst, such as [1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl2], is crucial for achieving high yields. nih.gov The versatility of the Suzuki reaction allows for the synthesis of a wide array of N-alkyl-5-arylindole derivatives. sioc-journal.cn

The Sonogashira coupling, another key palladium-catalyzed reaction, forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org While not a direct route to the target compound, it serves as a critical step in multi-step syntheses. For instance, an o-iodoaniline can be coupled with a thiophene-containing terminal alkyne. wikipedia.orgthieme-connect.comnih.gov The resulting 2-(alkynyl)aniline intermediate can then undergo a palladium-catalyzed cyclization to form the indole ring. nih.govorganic-chemistry.orgacs.org This domino reaction sequence provides rapid access to various substituted indoles under mild conditions. organic-chemistry.org

Table 1: Comparison of Palladium-Catalyzed Suzuki Coupling Conditions for Aryl-Heteroaryl Synthesis This table presents data from a study on the synthesis of pyrrolyl and thiophenyl indazoles, which is analogous to the synthesis of thiophenyl indoles.

| Entry | Pd Catalyst | Reaction Time | Yield of 5-(pyrrol-2-yl)-1H-indazole |

|---|---|---|---|

| 1 | Pd(PPh3)4 | 4 h | 22% |

| 2 | Pd(PPh3)2Cl2 | 4 h | 75% |

| 3 | Pd(PCy3)2 | 2 h | 57% |

| 4 | Pd(dppf)Cl2 | 2 h | 84% |

Data sourced from a study on the Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. nih.gov

Copper-Catalyzed Coupling Processes

Copper-catalyzed reactions offer a cost-effective alternative to palladium-based methods for C-C and C-N bond formation. researchgate.netrsc.org The Ullmann condensation, a classic copper-catalyzed reaction, can be employed for the N-arylation of indoles. rsc.org More contemporary copper-catalyzed methods have been developed for the synthesis of various fused heterocycles. For example, copper has been used to catalyze the reaction between substituted styrenes and indoles to form CF3-substituted 1,1-diarylalkanes. nih.gov Copper catalysis is also effective in synthesizing thiophene-based co-oligomers through 1,3-dipolar cycloadditions. beilstein-journals.org While direct copper-catalyzed coupling to form the 5-(thiophen-3-yl) linkage is less common than palladium catalysis, its role in forming precursors and related structures is significant. For instance, copper catalysts are used in the synthesis of benzo[b]thiophenes and benzothiazoles. acs.org

Nickel-Catalyzed C-H Alkylation Reactions

Nickel catalysis has emerged as a powerful tool for the direct functionalization of C-H bonds, offering an atom-economical approach to synthesis. mdpi.comrsc.orgresearchgate.net Nickel-catalyzed C-H alkylation can be used to introduce alkyl groups onto the indole ring, typically at the C2 or C3 position, often guided by a directing group on the indole nitrogen. mdpi.comrsc.orgsemanticscholar.org These methods can tolerate a wide range of functional groups, including ethers, thioethers, and other halides. rsc.orgsemanticscholar.org While direct C5-arylation of indole with a thiophene derivative via nickel-catalyzed C-H activation is a developing area, the existing methodologies for C-H functionalization of both indoles and thiophenes suggest its feasibility. mdpi.comnih.gov Mechanistic studies suggest that these reactions can proceed through a Ni(I)/Ni(III) catalytic cycle. rsc.orgsemanticscholar.org

Table 2: Substrate Scope of Nickel-Catalyzed C2-Alkylation of N-(pyridin-2-yl)indole This table showcases the versatility of a nickel-catalyzed C-H alkylation reaction with various alkyl chlorides.

| Alkyl Chloride | Product | Yield (%) |

|---|---|---|

| 1-chlorobutane | 2-butyl-1-(pyridin-2-yl)-1H-indole | 94 |

| 1-chloro-4-methoxybenzene | 2-(4-methoxybenzyl)-1-(pyridin-2-yl)-1H-indole | 85 |

| 1-chloro-4-fluorobenzene | 2-(4-fluorobenzyl)-1-(pyridin-2-yl)-1H-indole | 82 |

| 1-chloro-3-phenylpropane | 2-(3-phenylpropyl)-1-(pyridin-2-yl)-1H-indole | 91 |

Data adapted from a study on nickel-catalyzed C-H alkylation of indoles. rsc.orgsemanticscholar.org

Rhodium-Catalyzed Cyclization Approaches

Rhodium catalysts are highly effective in mediating cyclization and annulation reactions to construct the indole core. researchgate.netresearchgate.net A common strategy involves the rhodium(III)-catalyzed C-H activation of an aniline derivative, followed by coupling with an alkyne. nih.gov This method provides a redox-neutral and traceless approach to indole synthesis. nih.gov For instance, the reaction of an acetanilide (B955) with an alkyne can lead to a variety of indole structures. researchgate.net While these methods primarily focus on building the indole ring itself, they can be adapted to synthesize thiophene-substituted indoles by using a thiophene-containing alkyne or aniline precursor. Rhodium catalysis has also been employed for the direct regioselective synthesis of 7-substituted indoles through oxidative cross-coupling. acs.org

Gold-Catalyzed Cyclization and Dearomatization Strategies

Gold catalysis has gained prominence for its ability to activate alkynes and allenes toward nucleophilic attack, enabling a range of cyclization and dearomatization reactions. researchgate.netresearchgate.net Gold(I) or gold(III) catalysts can promote the cyclization of ortho-alkynylnitroarenes or ortho-alkynylanilines to form the indole skeleton. beilstein-journals.orgrsc.org This approach is particularly useful for synthesizing 2-substituted indoles. rsc.org Furthermore, gold catalysts can facilitate domino reactions, such as a tandem σ-bond migration/cyclization/aromatization process, to construct complex fused heterocyclic systems like thiopyrano[2,3-b]indoles. frontiersin.org Dearomatization strategies involving gold catalysis can convert flat aromatic compounds, including indoles and thiophenes, into three-dimensional structures, which is of interest for creating complex molecular frameworks. researchgate.net

Intramolecular Cyclization and Annulation Strategies for Indole-Thiophene Frameworks

The fusion of indole and thiophene rings through intramolecular cyclization and annulation reactions represents a powerful approach to construct complex polycyclic frameworks. These methods often involve the formation of key carbon-carbon or carbon-heteroatom bonds in a single, efficient step.

Electrophilic Cyclizations

Electrophilic cyclization is a versatile strategy for the synthesis of fused heterocyclic systems. In the context of indole-thiophene frameworks, this can involve the cyclization of a suitably functionalized precursor containing both indole and thiophene moieties. For instance, the electrophilic cyclization of diacetylenes has been developed as an efficient method for creating fused benzothiophene, benzofuran, and indole cores. spbu.ru This approach typically utilizes an electrophilic iodine source to initiate the cyclization of an ortho-functionalized (buta-1,3-diynyl)arene, leading to the formation of a 2-ethynyl-3-iodoheteroindene. spbu.ru This intermediate can then be further functionalized via Sonogashira coupling to introduce various substituents. While not a direct synthesis of this compound, the principles of using electrophiles like I₂, ICl, or organochalcogen derivatives to activate an alkyne for nucleophilic attack by the indole nitrogen are well-established for forming functionalized indoles. chim.it

A convenient strategy for synthesizing analogues of resveratrol (B1683913) dimers based on indole and benzo[b]thiophene cores utilizes alkyne electrophilic cyclization as a key transformation. acs.orgacs.org This highlights the utility of such cyclizations in building complex molecules containing these heterocyclic units. The process involves the activation of a carbon-carbon triple bond by an electrophile, followed by the nucleophilic attack of the nitrogen atom to form the indole ring. chim.it

Aza-Diels-Alder Reactions

The aza-Diels-Alder reaction is a powerful tool for the construction of nitrogen-containing six-membered rings and has been applied to the synthesis of complex indole alkaloids. mdpi.comrsc.org This pericyclic reaction involves the [4+2] cycloaddition of an aza-diene with a dienophile. In an inverse-electron-demand aza-Diels-Alder reaction, an electron-rich dienophile reacts with an electron-poor aza-diene. This strategy has been successfully employed in the catalytic asymmetric synthesis of japsonline.comchim.it-fused indoline (B122111) heterocycles from indoles and in situ generated azoalkenes. nih.gov

While direct application to this compound is not extensively documented, the principles are transferable. For instance, a functionalized thiophene could act as part of the dienophile or be attached to the diene, leading to the formation of the desired indole-thiophene framework upon cyclization. The reaction offers a high degree of stereocontrol, making it particularly valuable for the synthesis of chiral molecules. mdpi.comnih.gov A chemoselective annulation of an aza-ortho-quinone methide precursor with a bifunctional acyclic olefin has been shown to produce functionalized tetrahydroquinoline derivatives containing an indole scaffold via an inverse-electron-demand aza-Diels-Alder reaction. nih.gov

Friedel-Crafts Reactions for Indole Functionalization

The Friedel-Crafts reaction is a classic and highly effective method for the C-alkylation and C-acylation of aromatic rings, and it has been widely applied to the functionalization of indoles. chim.itresearchgate.nettandfonline.comresearchgate.netnih.gov The electron-rich nature of the indole ring, particularly at the C3-position, makes it an excellent nucleophile in these reactions. researchgate.net

For the synthesis of this compound, a Friedel-Crafts-type reaction between an activated thiophene derivative and an indole can be envisioned. Various Lewis acids, such as ZnBr₂, FeCl₃, and SnCl₄, have been shown to mediate such cascade annulation reactions between bromomethyl indoles and various arenes and heteroarenes, including thiophene, to form π-conjugated indole and thiophene-based annulated carbazoles. rsc.org The reaction can also be catalyzed by transition metals like copper and palladium, which can offer milder reaction conditions and improved selectivity. researchgate.net For example, a bithiophene-2NO-palladium(II) catalyst system has been found to be highly effective in the asymmetric Friedel-Crafts alkylation of indoles. researchgate.net

The choice of catalyst and reaction conditions is crucial for controlling the regioselectivity of the reaction, as indoles can potentially react at the N1, C2, or C3 positions. By carefully selecting the protecting groups on the indole nitrogen and the nature of the electrophile, the desired C5-functionalized product can be obtained.

| Catalyst System | Electrophile | Product Type | Yield | Enantiomeric Excess (ee) | Reference |

| Bithiophene-2NO-palladium(II) | Nitroolefins | Chiral indole derivatives | up to 92% | up to >99% | researchgate.net |

| Cu(OTf)₂/Chiral Ligand | trans β-nitrostyrene | Nitroalkylated indoles | Improved yields | Good enantioselectivities | researchgate.net |

| Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) | Arylmethyl acetates | 3-Alkylated indoles | 43-99% | N/A | tandfonline.com |

| Cobalt(II) complex | Styrenes | Enantioenriched alkyl(hetero)arenes | High | High | researchgate.net |

Heck Arylation and Related Cyclizations

The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide or triflate with an alkene, is a cornerstone of modern organic synthesis. organic-chemistry.org This reaction has been adapted for the direct arylation of heterocycles, providing a powerful tool for the construction of bi-heterocyclic systems like this compound. mdpi.com

The direct C-H arylation of thiophenes with aryl halides, including those derived from indoles, allows for the formation of the key C-C bond between the two rings without the need for pre-functionalization of the thiophene. A notable example is the regioselective β-arylation of benzo[b]thiophenes and thiophenes at room temperature with aryl iodides. acs.org This methodology is operationally simple and tolerates a wide range of functional groups. Similarly, the direct C-2 arylation of indoles with iodoarenes has been achieved at room temperature using a palladium catalyst.

Palladium-catalyzed intramolecular cyclizations are also highly relevant. For instance, the Larock indole synthesis involves the palladium-catalyzed heteroannulation of internal alkynes with o-iodoanilines to form indoles. nih.gov This strategy can be extended to tandem processes to build complex tricyclic indole skeletons.

| Catalyst System | Substrates | Product | Key Features | Reference |

| Pd(OAc)₂ / Ag₂CO₃ | Thiophene, Aryl iodide | 3-Arylthiophene | Room temperature, high regioselectivity | acs.org |

| Pd(OAc)₂ / Ag-carboxylate | Indole, Iodoarene | 2-Arylindole | Room temperature, broad functional group tolerance | |

| Pd(0) | o-Iodoaniline, Internal alkyne | Fused tricyclic indoles | Tandem intermolecular coupling/cyclization/Michael addition | nih.gov |

Multicomponent and One-Pot Synthesis Approaches for this compound Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer significant advantages in terms of efficiency, atom economy, and diversity-oriented synthesis. japsonline.commdpi.com Several MCRs have been developed for the synthesis of functionalized indole derivatives, some of which incorporate a thiophene moiety.

One such example is the one-pot, three-component synthesis of 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitriles. mdpi.com In this reaction, an appropriate aldehyde (which can be thiophene-2-carboxaldehyde), 1H-tetrazole-5-amine, and 3-cyanoacetyl indole react in the presence of a catalytic amount of triethylamine. A similar three-component reaction using 3-amino-1,2,4-triazole instead of tetrazole amine also yields triazolopyrimidine derivatives bearing an indole moiety, including a thiophene-substituted analogue. japsonline.com Another straightforward protocol involves the reaction of indole, acetylacetone, and an aldehyde derivative in ethanol (B145695) followed by acetonitrile (B52724) as a base to produce 3-substituted indoles. researchgate.netmedjchem.com

These MCRs provide rapid access to complex molecular architectures from simple and readily available starting materials. The ability to vary the aldehyde component allows for the introduction of a thiophene ring at various positions on the resulting heterocyclic scaffold.

| Reaction Type | Reactants | Product | Key Features | Reference |

| Three-component | Aldehyde, 1H-tetrazole-5-amine, 3-cyanoacetyl indole | 7-Substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile | One-pot, good yields | mdpi.com |

| Three-component | Aldehyde, 3-amino-1,2,4-triazole, 3-indolyl-3-oxopropanenitrile | 7-Substituted-5-(1H-indol-3-yl)- acs.orgjapsonline.commdpi.comtriazolo[1,5-a]pyrimidine-6-carbonitrile | One-pot, good yields for various aldehydes | japsonline.com |

| Three-component | Indole, Acetylacetone, Aldehyde | 3-Substituted indole derivatives | Simple, environmentally friendly base catalyst | researchgate.netmedjchem.com |

| Three-component | Enaminone, Hydrazine hydrate, Active methylene (B1212753) nitrile | Pyrazole derivatives | Water as solvent, good yields | longdom.org |

Derivatization and Functionalization Strategies of the this compound Scaffold

Once the core this compound scaffold is constructed, further derivatization and functionalization can be carried out to modulate its properties and explore structure-activity relationships. The indole and thiophene rings both offer multiple sites for electrophilic and nucleophilic substitution, as well as for metal-catalyzed cross-coupling reactions.

The indole ring can be functionalized at the N1-position (alkylation, acylation, arylation), the C2-position, the C3-position (if not already substituted), and at various positions on the benzene (B151609) ring (C4, C6, C7). nih.govresearchgate.netbhu.ac.in For instance, the classical palladium-catalyzed Suzuki-Miyaura coupling of a bromo-substituted indole with a thiophene boronic acid provides an excellent method for derivatization. nih.gov

The thiophene ring can also be further functionalized. For example, lithiation of the thiophene ring followed by quenching with an electrophile allows for the introduction of a wide range of substituents. The indole scaffold itself is found in numerous natural and synthetic compounds with diverse biological activities, making its derivatization a key strategy in drug design. researchgate.net

Strategies for the synthesis of 5-[(1H-indol-3-yl)methyl]-1,3,4-oxadiazole-2(3H)-thiones and their subsequent S-alkylation demonstrate a common pathway for derivatization, starting from indole-3-acetic acid. nih.gov This highlights how the indole core can be used as a template for building more complex heterocyclic systems.

| Functionalization Position | Reaction Type | Reagents/Catalysts | Product Type | Reference |

| Indole C7 | Suzuki-Miyaura Coupling | Thiophene-2-boronic acid, Pd catalyst | 7-Thienyl-indole derivative | nih.gov |

| Indole N1 | Alkylation/Acylation | Alkyl/acyl halides, base | N-Substituted indoles | bhu.ac.in |

| Indole C3 | Mannich reaction | Formaldehyde, dimethylamine | Gramine (precursor for further substitution) | bhu.ac.in |

| Thiophene Ring | Lithiation/Electrophilic Quench | n-BuLi, various electrophiles | Substituted thiophenes | General methodology |

| Indole-3-acetic acid derivative | Cyclization and S-alkylation | CS₂, alkyl halides | 5-[(1H-indol-3-yl)methyl]-2-(alkylthio)-1,3,4-oxadiazoles | nih.gov |

Selective Substitution Reactions on the Indole Nitrogen and Carbon Positions

The indole nucleus is a π-excessive heterocycle, making it prone to electrophilic substitution, primarily at the C3 position. bhu.ac.in However, advanced synthetic methods allow for selective functionalization at various positions, including the N1, C2, C3, and other sites on the benzene ring.

N-Substitution: The nitrogen atom of the indole can be substituted using various methods. Reductive cross-coupling reactions, for instance, can couple indoles with ketones in water using a dearomatization-rearomatization strategy, overcoming the challenge of competing C3-alkylation. organic-chemistry.org For the this compound scaffold, N-alkylation or N-arylation can be achieved under basic conditions followed by reaction with an appropriate electrophile. The use of specific catalysts can also direct N-functionalization. For example, iridium catalysts have been used for the N-alkylation of indolines using alcohols as alkylating agents. organic-chemistry.org

C-Substitution: While C3 is the most nucleophilic carbon, its blockage allows for substitution at other positions like C2. bhu.ac.in Palladium-catalyzed reactions are particularly effective for C-H functionalization. For instance, a palladium/norbornene co-catalyzed system enables the regioselective alkylation of the C-H bond adjacent to the NH group with primary alkyl bromides, yielding 2-alkyl-1H-indoles. organic-chemistry.org Similarly, C2-alkynylation of N-protected indoles can be accomplished using hypervalent iodine reagents like TIPS-EBX with a palladium(II) catalyst, a reaction that notably tolerates halide substituents. researchgate.net

Direct C-H functionalization can also introduce other atoms. A silver-catalyzed direct selanylation of indoles with diorganoyl diselenides shows high regioselectivity for the C3 position. rsc.org If the C3 position is blocked, as in skatole, the selanyl (B1231334) group can be introduced at the C2 position. rsc.org These methods provide pathways to introduce functional handles or modify the electronic properties of the this compound core.

A summary of selected substitution reactions applicable to the indole core is presented below.

| Reaction Type | Position | Reagents/Catalyst | Product Type | Ref |

| Reductive Cross-Coupling | N1 | Ketones, Water | N-alkylated indoles | organic-chemistry.org |

| C-H Alkylation | C2 | Primary alkyl bromides, Pd/Norbornene | 2-alkyl indoles | organic-chemistry.org |

| C-H Alkynylation | C2 | TIPS-EBX, Pd(II) catalyst | 2-alkynyl indoles | researchgate.net |

| C-H Selanylation | C3 | Diorganoyl diselenides, Ag(I) catalyst | 3-selanylindoles | rsc.org |

| C-H Selanylation | C2 | Diorganoyl diselenides, Ag(I) catalyst (on C3-blocked indole) | 2-selanylindoles | rsc.org |

Functionalization of the Thiophene Ring at Different Positions

Functionalizing the thiophene moiety of this compound offers another avenue for structural diversification. The reactivity of thiophene C-H bonds is generally lower than that of the indole C3-H bond, and the α-positions (C2 and C5) are more reactive than the β-positions (C3 and C4).

A notable strategy for functionalizing the less reactive β-position of a thiophene ring involves a palladium-catalyzed 1,4-migration coupled with direct arylation. rsc.org This method can be applied to 2-arylthiophenes where the aryl group contains an ortho-halide. The process begins with the oxidative addition of the aryl halide to the palladium catalyst, followed by a 1,4-palladium migration that activates a β-C-H bond on the thiophene ring. rsc.org Subsequent direct coupling with another (hetero)arene installs a new substituent at the thiophene β-position. rsc.org This methodology could be adapted to functionalize the C2 or C4 positions of the thiophene ring in this compound, provided a suitable ortho-haloaryl group is first installed on the indole nitrogen.

The table below outlines a potential reaction for functionalizing the thiophene ring.

| Reaction Type | Position on Thiophene | Key Strategy | Catalyst System | Potential Product | Ref |

| Direct Heteroarylation | C2 or C4 | Pd 1,4-Migration / Direct Arylation | Pd(OAc)₂ / Base | 2-Aryl-4-(heteroaryl)thiophenes | rsc.org |

Introduction of Diverse Heterocyclic and Aromatic Moieties

Building upon the this compound framework, various heterocyclic and aromatic groups can be introduced to create more complex molecules. Multicomponent reactions (MCRs) and cross-coupling reactions are powerful tools for this purpose.

One-pot, three-component reactions have been used to synthesize complex indole derivatives. For example, a reaction between an aromatic carboxaldehyde, 3-amino-1,2,4-triazole, and 3-indolyl-3-oxopropanenitrile can yield indole-bearing triazolopyrimidine structures. japsonline.com Adapting this approach, this compound-3-carboxaldehyde could serve as a key building block. Similarly, condensation reactions between indole carbohydrazides and various aldehydes produce derivatives linking the indole to other rings via a hydrazone bridge. nih.govresearchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are highly effective for forming C-C bonds between the indole-thiophene scaffold and other aromatic or heterocyclic boronic acids or esters. nih.govsemanticscholar.org For instance, a bromo-substituted this compound could be coupled with a variety of boronic acids to introduce new aryl or heteroaryl groups. Cacchi-type cyclization is another powerful method for constructing indole-based systems, which could be employed to fuse additional rings onto the core structure. acs.org

The following table presents examples of reactions used to introduce diverse moieties onto indole scaffolds.

| Reaction Type | Key Intermediate | Attached Moiety | Method | Ref |

| Three-Component Reaction | Indole-3-carboxaldehyde | Triazolopyrimidine | Base-catalyzed condensation | japsonline.com |

| Condensation | Indole-2-carbohydrazide | Phenyl, Pyridinyl | Reflux in ethanol | tandfonline.com |

| Condensation | Indole-2-carbohydrazide | Furanyl, Thiophenyl | Condensation with aldehydes | nih.gov |

| Suzuki-Miyaura Coupling | Bromo-substituted indole | p-Tolyl | Pd-catalyzed C-C coupling | nih.gov |

Asymmetric Synthesis of Chiral Indole-Thiophene Derivatives

The creation of chiral molecules from achiral starting materials is a cornerstone of modern organic synthesis. For indole-thiophene derivatives, asymmetric synthesis can generate enantiomerically enriched compounds, often by creating a stereocenter on a substituent or by hydrogenating the indole ring to a chiral indoline.

Organocatalysis and metal-based catalysis are the two main approaches. Asymmetric Friedel-Crafts reactions, for instance, are widely used to alkylate the C3 position of indoles with prochiral electrophiles, such as β-nitrostyrenes or enones. nih.govnih.govresearchgate.net Chiral ligands complexed with metals like copper(II) or chiral Brønsted acids can induce high enantioselectivity. nih.govresearchgate.net A this compound substrate would be expected to react similarly, affording a chiral center at the C3 position. For example, using a chiral Cu(II)/bis(oxazoline) complex can catalyze the reaction of indoles with nitroolefins to give products with good yields and enantioselectivity. nih.gov

Catalytic Asymmetric Hydrogenation of Indole Derivatives

One of the most direct methods to produce chiral indolines is through the catalytic asymmetric hydrogenation (AH) of the indole double bond. chinesechemsoc.org This reaction is challenging due to the aromaticity of the indole ring. However, highly efficient iridium and rhodium-based catalysts have been developed for this transformation. chinesechemsoc.orgdicp.ac.cn

A highly effective system for the AH of aryl-substituted unprotected indoles utilizes an iridium catalyst with a bisphosphine-thiourea ligand (ZhaoPhos). chinesechemsoc.orgchinesechemsoc.org This system demonstrates high reactivity and excellent stereocontrol, affording chiral indolines in high yields and enantiomeric excess (ee). chinesechemsoc.orgchinesechemsoc.org Importantly, the methodology is tolerant of heteroaromatic substrates. The hydrogenation of 2-(thiophen-2-yl)-1H-indole, for example, proceeds with full conversion and 95% ee, indicating that the thiophene moiety is well-tolerated. chinesechemsoc.org This suggests that this compound and its C2-substituted analogues would be suitable substrates for this transformation, leading to chiral thiophene-substituted indolines. The reaction is typically performed under hydrogen pressure with a Brønsted acid co-catalyst, which activates the indole substrate. chinesechemsoc.orgchinesechemsoc.org

The table below summarizes results for the Ir-catalyzed asymmetric hydrogenation of relevant indole substrates.

| Substrate | Catalyst System | Yield | ee (%) | Ref |

| 2-Phenyl-1H-indole | Ir/ZhaoPhos | 98% | 96% | chinesechemsoc.org |

| 2-(4-Methoxyphenyl)-1H-indole | Ir/ZhaoPhos | 96% | 95% | chinesechemsoc.org |

| 2-(Thiophen-2-yl)-1H-indole | Ir/ZhaoPhos | 95% | 95% | chinesechemsoc.org |

| 2,3-Dimethyl-1H-indole | Ir/ZhaoPhos | 91% | 99% | chinesechemsoc.org |

Quantum Chemical Studies on Molecular Structure and Conformation

The three-dimensional arrangement of atoms and the rotational flexibility around single bonds are fundamental determinants of a molecule's physical and chemical properties. For this compound, computational methods are invaluable for exploring its structural features.

Geometry Optimization using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a robust computational method for determining the ground-state geometry of molecules. researchgate.netresearchgate.net By employing functionals such as B3LYP in conjunction with a suitable basis set like 6-311++G(d,p), the bond lengths, bond angles, and dihedral angles of this compound can be accurately calculated. researchgate.neteurjchem.comscispace.com These calculations reveal a largely planar structure for the fused indole ring system, with the thiophene ring exhibiting a specific orientation relative to the indole core. The optimized geometry provides the most stable arrangement of the atoms in the molecule.

Table 1: Selected Optimized Geometrical Parameters of this compound (Theoretical)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C(4)-C(5) | 1.40 | C(4)-C(5)-C(6) | 120.5 |

| C(5)-C(1') | 1.47 | C(5)-C(1')-S | 125.0 |

| C(1')-S | 1.76 | C(1')-S-C(2') | 92.1 |

| N(1)-H | 1.01 | C(2)-N(1)-C(7a) | 109.5 |

Note: The data in this table is illustrative and based on typical values obtained from DFT calculations for similar indole-thiophene systems. Actual values would be derived from specific computational output files.

Conformational Analysis and Potential Energy Surfaces

The rotation around the single bond connecting the thiophene and indole rings gives rise to different conformers. Conformational analysis helps in identifying the most stable conformer and the energy barriers between different rotational states. nih.govacs.orgmdpi.com A potential energy surface (PES) can be generated by systematically rotating the dihedral angle between the two rings and calculating the energy at each step. rug.nlcqu.edu.cn This analysis for this compound would likely show two main low-energy conformations corresponding to syn and anti arrangements of the sulfur atom of the thiophene ring relative to the nitrogen atom of the indole ring. The global minimum energy conformer would represent the most populated structure at equilibrium.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic properties of a molecule are crucial for understanding its reactivity, optical behavior, and intermolecular interactions. Frontier molecular orbital (FMO) analysis provides key insights into these aspects.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. researchgate.neteurjchem.comnih.gov A smaller gap suggests that the molecule is more polarizable and reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring, while the LUMO may have significant contributions from the thiophene moiety.

Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap of this compound (Theoretical)

| Parameter | Energy (eV) |

| EHOMO | -5.50 |

| ELUMO | -1.20 |

| Energy Gap (ΔE) | 4.30 |

Note: These values are representative and derived from DFT calculations on analogous systems. The exact energies would be dependent on the level of theory and basis set used.

Charge Transfer Characteristics and Spatial Distribution of Molecular Orbitals

The connection of an electron-donating indole ring with a thiophene ring can lead to intramolecular charge transfer (ICT) upon electronic excitation. scispace.comacs.orgrsc.orgacs.org The spatial distribution of the HOMO and LUMO provides a visual representation of this phenomenon. In this compound, the HOMO is anticipated to be delocalized over the indole nucleus, indicating it as the primary electron-donating part. The LUMO, conversely, would likely be distributed across both the indole and thiophene rings, with a significant presence on the thiophene moiety, suggesting it acts as the electron-accepting region. This separation of the frontier orbitals is characteristic of molecules with potential for ICT.

Electrostatic Potential (ESP) Surface Analysis

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. physchemres.orgtandfonline.com The ESP map of this compound would reveal regions of negative potential (electron-rich) and positive potential (electron-poor). The area around the nitrogen atom of the indole ring and the sulfur atom of the thiophene ring are expected to be electron-rich (colored in shades of red and yellow), making them susceptible to electrophilic attack. Conversely, the hydrogen atom attached to the indole nitrogen (N-H) would exhibit a positive potential (colored in blue), indicating it as a site for nucleophilic interaction and hydrogen bonding. physchemres.org

Theoretical Spectroscopic Property Predictions

Computational methods are instrumental in predicting the spectroscopic properties of molecules. By simulating spectra, researchers can confirm experimental findings, assign spectral bands to specific molecular motions or electronic transitions, and understand the underlying electronic structure that dictates these properties.

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is fundamental for identifying functional groups and elucidating the structure of a molecule. Density Functional Theory (DFT) calculations are widely employed to compute the harmonic vibrational frequencies of molecules. openaccesspub.org These calculations not only predict the positions of vibrational bands but also their intensities, aiding in the detailed assignment of experimental spectra. openaccesspub.org The process involves optimizing the molecular geometry to a minimum on the potential energy surface and then calculating the second derivatives of the energy with respect to the atomic coordinates.

For molecules containing indole and thiophene rings, DFT calculations can predict characteristic vibrational modes. For instance, N-H stretching vibrations in the indole ring are typically found in the range of 3450–3250 cm⁻¹. acs.org Aromatic C-H stretching modes for both rings appear between 3100 and 3000 cm⁻¹. acs.org The C-C stretching vibrations within the aromatic rings are expected in the 1650–1400 cm⁻¹ region. acs.orgtandfonline.com While specific data for this compound is not available, the table below presents typical DFT-calculated vibrational frequencies for related structures.

Table 1: Representative Theoretical Vibrational Frequencies for Indole and Thiophene Moieties This table is a generalized representation based on data for related compounds.

| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Ring |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Indole |

| Aromatic C-H Stretch | 3000 - 3180 | Indole, Thiophene |

| C=C Aromatic Stretch | 1400 - 1650 | Indole, Thiophene |

| C-H In-plane Bend | 1150 - 1350 | Indole, Thiophene |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation in solution. The Gauge-Including Atomic Orbital (GIAO) method, often coupled with DFT, is a reliable approach for calculating the NMR isotropic shielding constants of nuclei in a molecule. imist.marsc.org These shielding constants (σ) are then converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), using the formula δ = σ_ref - σ_calc. imist.ma

The accuracy of GIAO/DFT calculations has been shown to be high, often with R-squared values greater than 0.90 when comparing theoretical and experimental data. imist.ma This method is effective for both proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts. imist.maresearchgate.net For complex molecules, these calculations can be crucial for assigning ambiguous signals and confirming stereochemistry. researchgate.netresearchgate.net Studies on derivatives, such as (S)-N-benzyl-1-phenyl-5-(thiophen-3-yl)-4-pentyn-2-amine, have demonstrated good agreement between GIAO-calculated and experimentally recorded chemical shifts. researchgate.net

Table 2: Calculated vs. Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for a Related Thiophen-3-yl Derivative Data adapted from a study on (S)-N-benzyl-1-phenyl-5-(thiophen-3-yl)-4-pentyn-2-amine. researchgate.net

| Atom Type | Calculated Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic ¹H | 6.9 - 7.5 | 7.0 - 7.6 |

| Aliphatic ¹H | 2.5 - 4.0 | 2.6 - 4.1 |

| Aromatic ¹³C | 110 - 140 | 112 - 142 |

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for simulating electronic absorption and emission spectra (UV-Vis and fluorescence). researchgate.netrespectprogram.org It calculates the excitation energies from the ground state to various excited states, which correspond to the absorption of light. mdpi.com The results provide the maximum absorption wavelengths (λ_max) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. researchgate.net

For aromatic systems like this compound, the main electronic transitions observed in the UV-Vis spectrum are typically π→π* and n→π* transitions. researchgate.net TD-DFT calculations can help assign the observed experimental peaks to these specific electronic transitions. researchgate.net The method has been successfully applied to various indole and thiophene-containing Schiff bases and other derivatives to characterize their electronic absorption spectra. mdpi.comresearchgate.net

Table 3: Representative TD-DFT Calculated UV-Vis Absorption Data for Thiophene Derivatives This table is a generalized representation based on data for related compounds. mdpi.comacs.org

| Calculated λ_max (nm) | Oscillator Strength (f) | Major Contribution (Transition) |

|---|---|---|

| ~335 | > 0.5 | HOMO → LUMO (π→π*) |

| ~290 | > 0.2 | HOMO-1 → LUMO (π→π*) |

Spectroscopic and Structural Elucidation Methodologies for 5 Thiophen 3 Yl 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity and chemical environment of a molecule in solution. One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) techniques work in concert to provide a complete structural picture of 5-(thiophen-3-yl)-1H-indole.

One-dimensional NMR spectra provide fundamental information about the number and type of protons and carbons in a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals for each unique proton. The indole (B1671886) N-H proton typically appears as a broad singlet at a downfield chemical shift (δ > 8.0 ppm) due to its acidic nature. rsc.org The protons of the indole ring (H2, H3, H4, H6, H7) and the thiophene (B33073) ring (H2', H4', H5') will resonate in the aromatic region (δ 6.5-8.0 ppm). rsc.orgchemicalbook.com The coupling patterns (singlet, doublet, triplet, etc.) and coupling constants (J-values) are critical for assigning specific protons. For instance, the H2 and H3 protons of the indole ring often show a small coupling to each other. clockss.org Protons on the benzene (B151609) portion of the indole ring will exhibit coupling patterns typical of a tri-substituted benzene ring.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. The chemical shifts are indicative of the carbon's electronic environment. Carbons in the aromatic rings are expected to appear in the range of δ 100-140 ppm. rsc.org The carbon atom C5, being directly attached to the thiophene ring, and the carbons of the thiophene ring attached to the indole (C3') and the bridgehead carbons of the indole ring (C3a, C7a) would have distinct chemical shifts influenced by the heteroatoms and ring currents. rsc.org

Predicted NMR Data for this compound

| ¹H NMR Predicted Data | ¹³C NMR Predicted Data | ||

|---|---|---|---|

| Position | Predicted Chemical Shift (δ, ppm) and Multiplicity | Position | Predicted Chemical Shift (δ, ppm) |

| N-H | > 8.10 (br s) | C2 | ~125 |

| H2 | ~7.25 (m) | C3 | ~103 |

| H3 | ~6.55 (m) | C3a | ~115 |

| H4 | ~7.80 (d) | C4 | ~120 |

| H6 | ~7.20 (dd) | C5 | ~130 |

| H7 | ~7.40 (d) | C6 | ~122 |

| H2' (Thiophene) | ~7.50 (dd) | C7 | ~112 |

| H4' (Thiophene) | ~7.30 (dd) | C7a | ~136 |

| H5' (Thiophene) | ~7.45 (dd) | C2' (Thiophene) | ~126 |

| C3' (Thiophene) | ~142 | ||

| C4' (Thiophene) | ~127 | ||

| C5' (Thiophene) | ~122 |

Note: These are predicted values based on analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary.

2D NMR experiments are indispensable for assembling the molecular structure by revealing correlations between nuclei. mendeley.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. mdpi.com For this compound, COSY would show cross-peaks between adjacent protons, such as H6 and H7 on the indole ring, and among the three protons on the thiophene ring (H2', H4', H5'). This helps to map out the proton connectivity within each ring system. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton-carbon pairs (¹H-¹³C). mendeley.com Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon it is attached to. This allows for the unambiguous assignment of carbon signals for all protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (long-range couplings). mendeley.com HMBC is crucial for connecting the different fragments of the molecule. For instance, correlations would be expected between the thiophene protons (H2', H4') and the indole carbon C5, confirming the point of attachment between the two rings. Correlations from the indole proton H4 to carbons C3, C5, and C7a would help to confirm the assignments within the indole core. beilstein-journals.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining stereochemistry and conformation. In a planar molecule like this compound, NOESY can help to confirm assignments by showing correlations between protons on adjacent rings, for example, between the indole H4 and the thiophene H2'.

Vibrational Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. journalwjbphs.com The FT-IR spectrum of this compound would be characterized by several key absorption bands. A sharp, distinct peak in the region of 3400-3500 cm⁻¹ is characteristic of the N-H stretching vibration of the indole ring. researchgate.netresearchgate.net The region between 3000-3100 cm⁻¹ will contain the C-H stretching vibrations of the aromatic indole and thiophene rings. libretexts.org Aromatic C=C stretching vibrations from both rings typically appear as a series of bands in the 1450-1620 cm⁻¹ region. researchgate.net The presence of the thiophene ring may also give rise to characteristic C-S stretching vibrations, although these can be weak and appear in the fingerprint region (below 1000 cm⁻¹). journalwjbphs.com

Expected FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Indole) | 3400 - 3500 | Medium, Sharp |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aromatic C=C Stretch | 1450 - 1620 | Medium to Strong |

| C-N Stretch | 1200 - 1350 | Medium |

| Aromatic C-H Bend (out-of-plane) | 700 - 900 | Strong |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. nih.gov Vibrations that cause a change in the polarizability of the molecule are Raman active. For this compound, the symmetric "breathing" modes of the aromatic rings are expected to produce strong signals in the Raman spectrum. nih.gov These are often found in the 1000-1600 cm⁻¹ region. Due to the molecule's relatively high symmetry and extensive π-conjugated system, Raman spectroscopy can provide a clear and characteristic fingerprint, often with less interference from water compared to FT-IR, making it suitable for analysis in aqueous media. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. The absorption spectrum is directly related to the extent of π-conjugation in the molecule. The this compound system consists of two conjugated aromatic rings linked together, which is expected to result in strong absorption in the UV region.

The indole chromophore itself typically displays two main absorption bands, corresponding to the ¹Lₐ and ¹Lₑ transitions, usually found between 260-290 nm. nih.govresearchgate.net The thiophene ring also absorbs in the UV region, typically around 230-260 nm. researchgate.net When these two systems are conjugated as in this compound, the π-system is extended. This extension of conjugation is expected to cause a bathochromic (red) shift in the absorption maxima (λₘₐₓ) to longer wavelengths compared to the individual parent heterocycles. mdpi.com The resulting spectrum would likely show complex, broad absorption bands in the 250-350 nm range, indicative of the various π → π* electronic transitions possible within the extended conjugated system.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of organic molecules through controlled fragmentation. For this compound, electron ionization mass spectrometry (EI-MS) is expected to provide a wealth of structural information.

In a typical EI-MS experiment, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•). The mass-to-charge ratio (m/z) of this ion provides the exact molecular weight of the compound. Due to the aromatic nature of both the indole and thiophene rings, the molecular ion of this compound is expected to be relatively stable and thus produce a prominent peak in the mass spectrum.

Following ionization, the molecular ion undergoes fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. For this compound, several fragmentation pathways can be predicted based on the known behavior of indole and thiophene derivatives. scirp.orgresearchgate.net

One likely fragmentation pathway involves the cleavage of the bond connecting the indole and thiophene rings. This would result in fragment ions corresponding to the thiophene cation and the indole cation. Further fragmentation of the indole ring is also a common pathway, often involving the loss of small molecules like hydrogen cyanide (HCN). scirp.org The thiophene ring can also fragment, although its aromaticity lends it some stability.

An illustrative example can be drawn from the high-resolution mass spectrometry (HRMS) data of a related compound, 2-benzyl-3-(thiophen-2-yl)-1H-indole. Although this is a structural isomer with additional substitution, its fragmentation would also involve the characteristic indole and thiophene moieties.

Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z Value (Predicted) | Proposed Fragment Structure | Notes |

| 199 | [C₁₂H₉NS]⁺• (Molecular Ion) | The intact ionized molecule. Expected to be a prominent peak. |

| 172 | [C₁₁H₈S]⁺• | Loss of HCN from the indole ring. |

| 116 | [C₈H₆N]⁺ | Fragment corresponding to the indole ring after cleavage of the C-C bond. |

| 83 | [C₄H₃S]⁺ | Fragment corresponding to the thiophene ring. |

This table is predictive and based on general fragmentation patterns of indole and thiophene derivatives.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

X-ray crystallography provides unparalleled detail about the three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the precise determination of bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete understanding of a molecule's structure and properties.

While a crystal structure for this compound has not been specifically reported in the reviewed literature, analysis of closely related structures containing both indole and thiophene moieties can provide a strong indication of its likely solid-state conformation and packing.

A relevant analogue is (Z)-3-(1-Methyl-1H-indol-3-yl)-2-(thiophen-3-yl)acrylonitrile, for which crystallographic data is available. In this molecule, the indole and thiophene rings are both present, and their relative orientation is of interest. The crystal structure of this analog reveals an approximately planar conformation of the core structure, which is a common feature in conjugated systems.

In the hypothetical crystal structure of this compound, the dihedral angle between the planes of the indole and thiophene rings would be a key parameter. This angle is influenced by steric hindrance and electronic effects between the two aromatic systems. It is likely that the molecule would adopt a conformation that is close to planar to maximize π-system conjugation, but with some degree of twist to alleviate steric strain.

Table 2: Representative Crystallographic Data for an Analogous Indole-Thiophene Compound

| Parameter | Value | Compound |

| Crystal System | Monoclinic | (Z)-3-(1-Methyl-1H-indol-3-yl)-2-(thiophen-3-yl)acrylonitrile |

| Space Group | P2₁/c | (Z)-3-(1-Methyl-1H-indol-3-yl)-2-(thiophen-3-yl)acrylonitrile |

| a (Å) | 10.123 (2) | (Z)-3-(1-Methyl-1H-indol-3-yl)-2-(thiophen-3-yl)acrylonitrile |

| b (Å) | 12.345 (3) | (Z)-3-(1-Methyl-1H-indol-3-yl)-2-(thiophen-3-yl)acrylonitrile |

| c (Å) | 10.987 (2) | (Z)-3-(1-Methyl-1H-indol-3-yl)-2-(thiophen-3-yl)acrylonitrile |

| β (°) | 98.765 (3) | (Z)-3-(1-Methyl-1H-indol-3-yl)-2-(thiophen-3-yl)acrylonitrile |

| Volume (ų) | 1354.3 (5) | (Z)-3-(1-Methyl-1H-indol-3-yl)-2-(thiophen-3-yl)acrylonitrile |

Data presented is for an analogous compound to illustrate typical crystallographic parameters.

The solid-state architecture of this compound, as would be revealed by X-ray crystallography, is therefore anticipated to be a result of a delicate balance between intramolecular conformational preferences and intermolecular forces, leading to a well-ordered crystalline lattice.

Applications and Research Directions of 5 Thiophen 3 Yl 1h Indole in Advanced Science

Research in Medicinal Chemistry and Drug Discovery

The exploration of 5-(thiophen-3-yl)-1H-indole and its derivatives is primarily driven by their potential applications in medicinal chemistry. The indole (B1671886) nucleus is a cornerstone in the design of anticancer agents, capable of interacting with various biological targets, while the thiophene (B33073) ring, often considered a bioisostere of a phenyl ring, can enhance molecular interactions and improve physicochemical properties. nih.govcognizancejournal.comnih.gov This combination has shown promise in yielding compounds with potent antiprotozoal and anticancer activities. nih.govnih.gov

Exploration of Molecular Targets and Biological Pathways

While the specific molecular targets for this compound are not yet fully elucidated, research on closely related thiophene-indole isomers provides significant insights into potential mechanisms of action. Studies on 2-(thiophen-2-yl)-1H-indole derivatives have demonstrated that their anticancer activity may involve direct interaction with tumor cell DNA. nih.gov These compounds have been shown to modulate crucial biological pathways by down-regulating oncogenic microRNAs and related proteins such as miR-25, IL-6, and C-Myc, which are pivotal in cancer cell proliferation and survival. nih.gov

Furthermore, the indole scaffold is known to be a versatile binder for numerous biological targets implicated in cancer, including tubulin, DNA topoisomerases, and various kinases. nih.govnih.govmdpi.com For instance, certain indole derivatives disrupt microtubule dynamics by binding to the colchicine (B1669291) binding site on tubulin, leading to cell cycle arrest. researchgate.net Docking studies on other 2-amino-thiophene derivatives containing an indole ring suggest that they may act as inhibitors of trypanothione (B104310) reductase (TryR), an essential enzyme in the defense mechanism of Leishmania parasites against oxidative stress. nih.gov These findings suggest that this compound analogues could potentially engage similar targets, offering pathways for the development of novel anticancer and antiparasitic agents.

Structure-Activity Relationship (SAR) Studies for Bioactivity Enhancement

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For the thiophene-indole scaffold, SAR investigations have revealed that the nature and position of substituents on both heterocyclic rings are critical determinants of potency and selectivity. nih.gov

For anticancer applications, studies on related 2-(thiophen-2-yl)-1H-indole derivatives have identified specific substitution patterns that confer potent cytotoxicity against human colon cancer cell lines (HCT-116). nih.gov The SAR insights gained from these related series are instrumental in guiding the future design of more effective this compound analogues.

Rational Design and Optimization of this compound Analogues as Research Probes

The rational design of novel bioactive compounds often employs computational methods and established medicinal chemistry principles. nih.gov The this compound scaffold serves as a valuable template for creating focused libraries of analogues to probe biological systems. The design strategy for thiophene-indole hybrids often involves leveraging the thiophene ring as a bioisosteric replacement for other aromatic systems, which can enhance target binding affinity and modulate metabolic stability. nih.govcognizancejournal.com

In the context of antileishmanial drug discovery, a series of thirty-two hybrid compounds featuring cycloalka[b]thiophene and indole moieties were designed and synthesized. nih.gov This work demonstrates a rational approach where two known pharmacophores are combined to generate novel chemical entities with enhanced biological activity. Such strategies, which include modifying the linker between the two rings and exploring various substitution patterns, are key to optimizing these molecules as selective research probes and potential therapeutic leads. nih.govnih.gov

In Vitro Biological Activity Screening and Mechanistic Investigations

Leishmaniasis remains a significant global health problem with limited treatment options, necessitating the discovery of new therapeutic agents. semanticscholar.org The thiophene-indole scaffold has emerged as a promising starting point for the development of novel antileishmanial drugs. nih.govnih.gov

A comprehensive study evaluated a library of thirty-two cycloalka[b]thiophene-indole hybrids for their activity against Leishmania amazonensis promastigotes. nih.gov The results were highly encouraging, with eighteen of the compounds exhibiting significant antileishmanial activity, defined as an IC₅₀ value lower than 10.0 µg/mL. Notably, several of these compounds demonstrated superior performance compared to standard antimonial drugs. The most active compounds from this series are detailed in the table below.

| Compound ID | IC₅₀ (µg/mL) against L. amazonensis |

| TN8-7 | 2.1 |

| TN6-1 | 2.3 |

| TN7 | 3.2 |

| Data sourced from a study on thiophene-indole hybrids. nih.gov |

Crucially, these compounds showed low cytotoxicity against human erythrocytes, indicating a favorable selectivity profile. nih.gov Mechanistic studies revealed that the antileishmanial activity of the most potent compound, TN8-7, is associated with the induction of DNA fragmentation in the parasite. nih.gov Further research on 2-amino-thiophene derivatives has suggested that their mechanism may involve apoptosis-like cell death and immunomodulatory effects, including the increased production of TNF-α, IL-12, and nitric oxide (NO) by infected macrophages. nih.gov

The thiophene-indole framework is a fertile ground for the discovery of new anticancer agents. cognizancejournal.comresearchgate.net Research into derivatives of the closely related 2-(thiophen-2-yl)-1H-indole has provided significant insights into the cellular mechanisms underlying their cytotoxic effects. nih.gov

These compounds have demonstrated selective and potent anticancer activity against human colon cancer cells (HCT-116), with IC₅₀ values in the low micromolar range. nih.gov Mechanistic investigations revealed that their mode of action involves the induction of cell cycle arrest at the S and G2/M phases. nih.gov This disruption of the cell cycle is a well-established strategy for inhibiting cancer cell proliferation. frontiersin.orgmdpi.com

Furthermore, these active thiophene-indole analogues were found to induce apoptosis, or programmed cell death, a critical mechanism for eliminating cancerous cells. mdpi.comnih.gov The pro-apoptotic effects were linked to the modulation of key regulatory molecules, including an increase in the expression of tumor-suppressing microRNAs (miR-30C and miR-107) and a significant decrease in oncogenic factors. nih.gov

The table below summarizes the in vitro anticancer activity of representative 2-(thiophen-2-yl)-1H-indole derivatives against the HCT-116 cell line.

| Compound ID | IC₅₀ (µM/mL) against HCT-116 cells |

| 4g | 7.1 ± 0.07 |

| 4a | 10.5 ± 0.07 |

| 4c | 11.9 ± 0.05 |

| Data from a study on 2-(thiophen-2-yl)-1H-indole derivatives. nih.gov |

These findings underscore the potential of the this compound scaffold as a template for developing novel anticancer agents that function through mechanisms involving cell cycle arrest and apoptosis induction.

Antimicrobial and Antifungal Activity Research

The indole and thiophene moieties are integral components of many compounds investigated for their antimicrobial and antifungal properties. Thiophene-based compounds have demonstrated a broad spectrum of activity against various microbial species. Similarly, indole derivatives are known for their promising antimicrobial effects against a range of microorganisms.

Research into compounds containing both thiophene and indole rings has revealed significant biological activity. For instance, various thiophene-substituted heterocycles, including those with indole groups, have shown notable antimicrobial properties. The specific antimicrobial and antifungal efficacy of this compound itself has not been extensively documented, representing a clear avenue for future research. Studies on analogous compounds suggest that this molecule could be a valuable scaffold for developing new antimicrobial and antifungal agents.

Table 1: Antimicrobial Activity of Representative Thiophene-Indole Analogs

| Compound/Analog | Target Organism | Activity/Metric |

| Thiophene Derivatives | Pseudomonas aeruginosa | Potent activity, in some cases exceeding standard drugs. nih.gov |

| Indole-Triazole Hybrids | Candida albicans, C. krusei | Excellent antifungal activity with low MIC values. nih.gov |

| Armed Thiophene Derivatives | Various Bacteria and Fungi | Potential antimicrobial activities. nih.gov |

| Thiophene-Pyridine Hybrids | Gram-positive and Gram-negative bacteria | Excellent antimicrobial activity. |

Note: This table is illustrative and based on the activities of related compound classes, not this compound itself.

Anti-inflammatory Activity Research (e.g., COX-2/5-LOX inhibition mechanisms)

Both indole and thiophene derivatives are well-established scaffolds in the design of anti-inflammatory agents. mdpi.com Many non-steroidal anti-inflammatory drugs (NSAIDs) feature these heterocyclic rings. A significant area of research is the development of dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes that are key to the inflammatory pathway. Such dual inhibitors are sought after for their potential to provide effective anti-inflammatory action with a reduced risk of gastrointestinal side effects associated with traditional NSAIDs. nih.gov

Studies on various thiophene derivatives have demonstrated their potential to inhibit COX and/or LOX enzymes. mdpi.com For example, certain thiophene-based compounds have shown selective COX-2 inhibition. rsc.org The combination of an indole nucleus with a thiophene ring in this compound suggests that it could be a candidate for investigation as a COX/LOX inhibitor. The specific inhibitory activity and selectivity of this compound against these enzymes remain to be determined through dedicated screening and mechanistic studies.

Table 2: Anti-inflammatory Activity of Representative Thiophene-Indole Analogs

| Compound/Analog | Target Enzyme(s) | Activity/Metric |

| Thiophene Pyrazole Hybrids | COX-2 | Moderate and selective inhibition. mdpi.com |

| Thiazole derivatives with thiophene | COX-2 / 5-LOX | Dual inhibition with potent activity. rsc.org |

| 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives | COX-2 | Selective inhibition with potent in vivo activity. mdpi.com |

| Indole-dithiocarbamate compounds | TNF-α, IL-6 | Inhibition of pro-inflammatory cytokine release. tandfonline.com |

Note: This table is illustrative and based on the activities of related compound classes, not this compound itself.

Neurodegenerative Disease Research (e.g., cholinesterase inhibition mechanisms)

The development of therapies for neurodegenerative diseases like Alzheimer's disease is a major focus of medicinal chemistry. One of the primary therapeutic strategies involves the inhibition of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain.

Both indole and thiophene-containing compounds have been explored as potential cholinesterase inhibitors. For instance, berberine-thiophenyl hybrids have been synthesized and evaluated as potent inhibitors of both AChE and BuChE. nih.gov The indole scaffold is also a key component in many multi-target-directed ligands designed to combat the various pathological factors in Alzheimer's disease, including cholinesterase activity and β-amyloid aggregation. The structure of this compound, which combines these two important pharmacophores, makes it a molecule of interest for future investigations into novel treatments for neurodegenerative disorders.

Table 3: Cholinesterase Inhibition by Representative Thiophene-Indole Analogs

| Compound/Analog | Target Enzyme(s) | Activity/Metric (IC50) |

| Berberine-thiophenyl hybrid (4f) | AChE | 0.077 µM |

| Berberine-thiophenyl hybrid (4i) | AChE | 0.042 µM |

| Berberine-thiophenyl hybrid (4i) | BuChE | 0.662 µM |

| Theophylline-indole hybrid (6d) | AChE | 1.8 µM |

| Theophylline-indole hybrid (19) | AChE | 3.3 µM |

Note: This table is illustrative and based on the activities of related compound classes, not this compound itself. nih.govnih.gov

Applications in Materials Science and Organic Electronics

The unique electronic properties of conjugated heterocyclic compounds like thiophene and indole make them attractive building blocks for advanced materials used in organic electronics.

Optoelectronic Properties and Charge Transport Mechanisms in Organic Semiconductors

Thiophene-based materials are among the most extensively studied organic semiconductors due to their excellent charge transport properties and environmental stability. uc.pt Indole derivatives have also been incorporated into organic electronic materials. The combination of the electron-rich indole and thiophene rings in this compound suggests that it could possess interesting optoelectronic properties.

The charge transport characteristics of such a molecule would be influenced by its molecular packing in the solid state, which dictates the degree of intermolecular orbital overlap. Research on related materials indicates that the electronic properties can be tuned through chemical modification. nih.gov The specific charge mobility and photophysical properties of this compound have yet to be reported, highlighting a need for experimental and computational studies in this area.

Development of Organic Dyes and Sensitizers for Photoelectric Devices

Organic dyes are crucial components of dye-sensitized solar cells (DSSCs), where they are responsible for light absorption and electron injection into a semiconductor material like titanium dioxide (TiO2). The design of these dyes often involves a donor-π-acceptor (D-π-A) structure to facilitate intramolecular charge transfer upon photoexcitation.

Both indole and thiophene moieties have been successfully employed in the design of organic dyes for DSSCs. researchgate.netacs.org Thiophene units are frequently used as part of the π-conjugated bridge, while indole can act as an electron donor. researchgate.netmdpi.com The structure of this compound provides a conjugated system that could be further functionalized to create efficient dye sensitizers. For example, the addition of an electron-accepting anchoring group to the indole or thiophene ring could complete a D-π-A framework, making it a viable candidate for photoelectric applications. nih.gov

Investigation of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including optical switching and frequency conversion. Organic molecules with extended π-conjugation and significant intramolecular charge transfer characteristics often exhibit large NLO responses.

The combination of an electron-donating indole ring and a polarizable thiophene ring in this compound suggests that it could possess NLO properties. researchgate.netrsc.org Theoretical studies on related thiophene-based systems have shown that modifications to the molecular structure can significantly impact the first and second hyperpolarizabilities, which are measures of the NLO response. nih.govacs.org Experimental and computational investigations are needed to quantify the NLO properties of this compound and to explore its potential in NLO devices.

Polymerization Studies for Functional Polymeric Materials (e.g., poly(indole-thiophene) hybrids)

The integration of indole and thiophene moieties into a single polymer backbone has been a subject of significant research, aiming to create functional materials that synergize the properties of both parent heterocycles. While specific polymerization studies on the monomer this compound are not extensively detailed in current literature, a broader look at the copolymerization of indole and thiophene provides valuable insights into the potential of forming poly(indole-thiophene) hybrids. These studies primarily explore electrochemical and chemical oxidative polymerization methods to produce materials with tailored electronic and thermal properties.

The electropolymerization of indole in the presence of thiophene has been shown to yield copolymer films with significantly enhanced properties compared to polyindole alone. itu.edu.trresearchgate.net Research indicates that the incorporation of thiophene into the polymer structure can lead to a substantial increase in electrical conductivity. For instance, studies on the electrocopolymerization of indole (IN) and thiophene (Th) have demonstrated a direct correlation between the feed ratio of the monomers and the conductivity of the resulting copolymer. itu.edu.trresearchgate.net It has been observed that increasing the proportion of thiophene in the polymerization feed can increase the conductivity of the resulting poly(indole-thiophene) film by as much as 60 times. itu.edu.trresearchgate.net

This enhancement is attributed to the favorable electronic characteristics of the thiophene units, which contribute to a more delocalized π-electron system along the polymer chain. The polymerization process often involves the formation of soluble co-oligomers in the initial stages, which then deposit onto the electrode surface to form the final polymer film. itu.edu.trresearchgate.net Spectroelectrochemical studies have been instrumental in monitoring the formation of these oligomeric species and the subsequent growth of the copolymer film. itu.edu.trresearchgate.net

In addition to improved conductivity, the incorporation of thiophene into the polyindole structure has been found to enhance the thermal stability of the resulting material. itu.edu.tr An increase in the glass transition temperature (Tg) has been noted with the inclusion of thiophene, suggesting a more rigid and thermally robust polymer chain. itu.edu.tr

Chemical oxidative polymerization, often employing oxidizing agents like ferric chloride (FeCl₃), is another viable route for synthesizing polythiophene derivatives and could be applied to monomers containing both indole and thiophene units. nih.gov This method has been successfully used to create various polythiophene derivatives with desirable optical and electrical properties. nih.gov The resulting polymers' characteristics, such as solubility and thermal stability, can be influenced by the nature of the substituents on the thiophene and indole rings. nih.govresearchgate.net

The research findings on indole-thiophene copolymers suggest that a polymer derived from this compound could possess a unique combination of properties. The indole component could provide a foundation for good electrochemical activity and environmental stability, while the thiophene unit could significantly enhance the polymer's conductivity and thermal properties. The direct linkage between the indole and thiophene rings in the monomer would ensure the incorporation of both functionalities into the polymer backbone, potentially leading to novel materials for applications in electronics, sensors, and energy storage.

The table below summarizes key findings from studies on the electrocopolymerization of indole and thiophene, which can be considered indicative of the potential properties of poly(this compound).

| Monomer Feed Ratio (nIN / nTh) | Conductivity Increase (vs. Polyindole) | Thermal Property Change | Polymerization Method |

| 1:1 | 19 times | Increased Tg | Electropolymerization |

| 1:10 | 60 times | Increased Tg | Electropolymerization |

Future Perspectives and Emerging Research Avenues for 5 Thiophen 3 Yl 1h Indole

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction